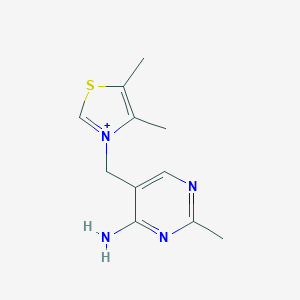
Dimethialium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethialium is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a quaternary ammonium compound that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mechanism Of Action
The mechanism of action of dimethialium is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms, leading to their death. It may also inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical And Physiological Effects
Dimethialium has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, it has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory conditions.
Advantages And Limitations For Lab Experiments
Dimethialium has several advantages for use in lab experiments. It is stable, easy to handle, and has a long shelf life. It is also effective at low concentrations, making it a cost-effective option for researchers. However, it may have limitations in certain applications, such as in vivo studies, due to its potential toxicity and lack of specificity.
Future Directions
There are several future directions for research on dimethialium. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy in vivo and to identify any potential side effects. Another area of interest is its potential use as a disinfectant in various settings, including hospitals and food processing facilities. Future research could explore the effectiveness of dimethialium in these settings and compare it to other disinfectants currently in use. Finally, further studies are needed to fully understand the mechanism of action of dimethialium and to identify any potential applications in other areas of scientific research.
Conclusion:
In conclusion, dimethialium is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It can be synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. Future research on dimethialium could have important implications for the treatment of cancer and the development of new disinfectants.
Synthesis Methods
Dimethialium can be synthesized using various methods, including the reaction of N,N-dimethylaminoethanol with methyl iodide, the reaction of N,N-dimethylaminoethanol with dimethyl sulfate, and the reaction of N,N-dimethylaminoethanol with methyl triflate. These methods result in the formation of dimethialium as a white crystalline powder with a melting point of 229-230°C.
Scientific Research Applications
Dimethialium has been studied for its potential applications in scientific research. It has been shown to have antimicrobial properties and has been used as a disinfectant in various settings, including hospitals and laboratories. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
CAS RN |
15659-74-2 |
|---|---|
Product Name |
Dimethialium |
Molecular Formula |
C11H15N4S+ |
Molecular Weight |
235.33 g/mol |
IUPAC Name |
5-[(4,5-dimethyl-1,3-thiazol-3-ium-3-yl)methyl]-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C11H15N4S/c1-7-8(2)16-6-15(7)5-10-4-13-9(3)14-11(10)12/h4,6H,5H2,1-3H3,(H2,12,13,14)/q+1 |
InChI Key |
AXHYKTKTWXFPDG-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)C |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)C |
Other CAS RN |
15659-74-2 |
synonyms |
dimethialium dimethialium chloride dimethialium chloride(mono-HCl) dimethialium mononitrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



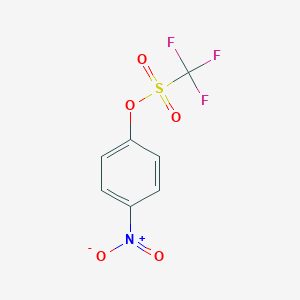
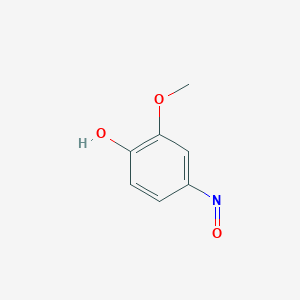

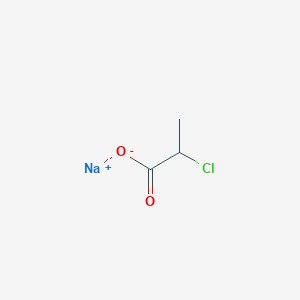
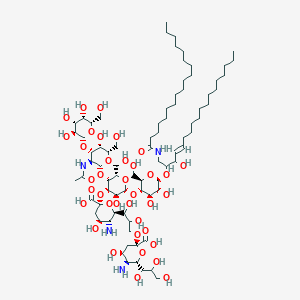
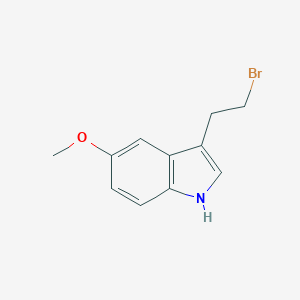
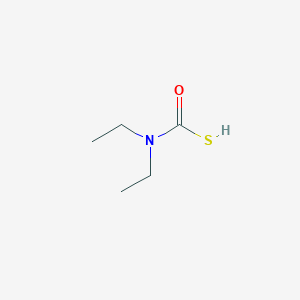
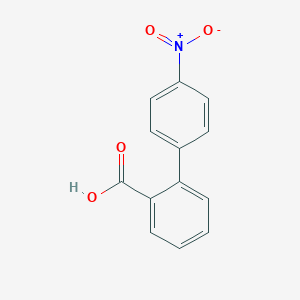
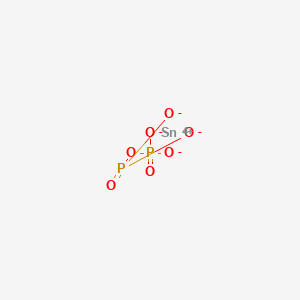
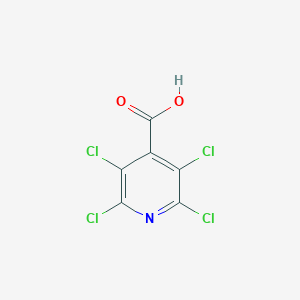
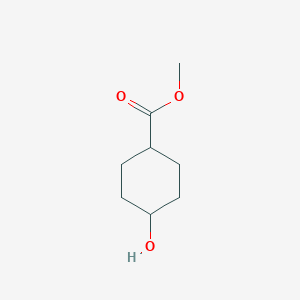
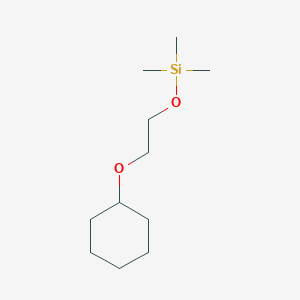
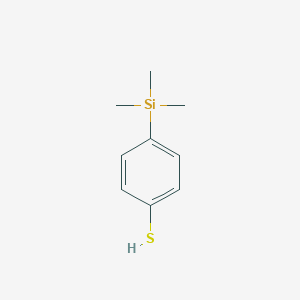
![2-Phenylnaphtho[2,1-b]thiophene](/img/structure/B95850.png)